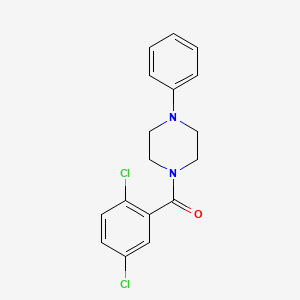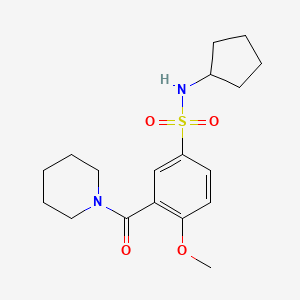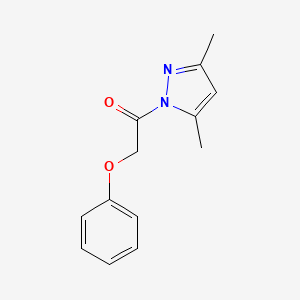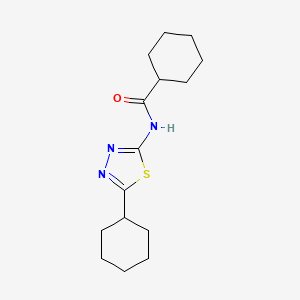![molecular formula C20H18N4O4 B5522187 methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)
methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves a series of chemical reactions starting from specific precursors. For instance, the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with similar features, was achieved through a two-step process from corresponding indanones and phenyl isothiocyanates, indicating a complex synthetic route that involves the formation of pyrazole rings and subsequent functionalization (Minegishi et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques. For example, the X-ray crystal structure of a related compound showed significant conjugations within the triazene moieties and revealed the orientation of substituent groups around the molecular backbone, providing insights into the molecular geometry and electronic structure (Moser et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. For instance, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds leading to the formation of pyrazolines highlights the reactivity of the methoxy and carbonyl functional groups present in these molecules (Shandala et al., 1984).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and for their application in material science. While specific data on the compound might not be readily available, related research provides valuable insights into how these properties are determined and their implications on the compound's applications.
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards different reagents, and the influence of substituents on the compound's reactivity, are critical for its practical applications. Studies on similar compounds provide a foundation for understanding these aspects. For instance, the impact of different substituents on the photophysical properties of related molecules has been investigated, showing how modifications in the molecular structure can alter their luminescence properties (Kim et al., 2021).
科学的研究の応用
Tubulin Polymerization Inhibition
- Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) demonstrated promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, suggesting potential applications in cancer therapeutics Hidemitsu Minegishi et al., 2015.
Corrosion Inhibition
- Pyranopyrazole derivatives, specifically 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC), have been investigated as corrosion inhibitors for mild steel in HCl solution, showing high inhibition efficiency M. Yadav et al., 2016.
Heterocyclic System Synthesis
- Compounds such as methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized in the synthesis of various heterocyclic systems including pyrido[1,2-a]pyrimidin-4-ones, showcasing their role in the development of novel organic molecules Lovro Selič et al., 1997.
Antibacterial Activity
- Novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and shown to possess significant antibacterial activity, indicating potential applications in developing new antibacterial agents N. P. Rai et al., 2009.
Photophysical Properties
- Studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives revealed unique luminescence properties, suggesting applications in materials science for the development of luminescent materials Soyeon Kim et al., 2021.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[(E)-[[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-16-9-7-14(8-10-16)17-11-18(23-22-17)19(25)24-21-12-13-3-5-15(6-4-13)20(26)28-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICAMTANWMIWLC-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)


![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)


![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)
![3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5522154.png)
![5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5522171.png)
![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)

![4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5522190.png)